N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a hexahydroquinazolinone scaffold substituted with a thiophen-2-ylmethyl group. Its structural complexity arises from the integration of heterocyclic systems (benzodioxin, thiophene, and quinazolinone), which are known to influence pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-oxo-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c27-21(24-15-7-8-19-20(12-15)30-10-9-29-19)14-32-22-17-5-1-2-6-18(17)26(23(28)25-22)13-16-4-3-11-31-16/h3-4,7-8,11-12H,1-2,5-6,9-10,13-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYPXYXDWANAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CS3)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide” typically involves multi-step organic synthesis. The key steps may include:
Formation of the benzodioxin ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with dihalides.
Synthesis of the hexahydroquinazolin ring: This may involve the condensation of an appropriate amine with a carbonyl compound followed by cyclization.
Introduction of the thiophene moiety: This can be done through a cross-coupling reaction such as the Suzuki or Stille coupling.
Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions can occur at the carbonyl group in the hexahydroquinazolin ring.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation products: Sulfoxides or sulfones from the thiophene moiety.
Reduction products: Alcohols or amines from the carbonyl group.
Substitution products: Halogenated or nitrated derivatives of the benzodioxin ring.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes due to the presence of multiple functional groups.
Receptor binding studies: Used in studies to understand receptor-ligand interactions.
Medicine
Drug development: Potential lead compound for the development of new pharmaceuticals.
Antimicrobial agents: Possible use as antimicrobial agents due to the presence of sulfur and nitrogen atoms.
Industry
Material science: Used in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals.
Mechanism of Action
The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide” would depend on its specific biological target. Generally, such compounds may:
Bind to enzymes: Inhibit enzyme activity by binding to the active site.
Interact with receptors: Modulate receptor activity by binding to receptor sites.
Disrupt cellular processes: Interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thioacetamide Derivatives
The compound is part of a broader class of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylacetamide derivatives. Key analogs include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The thiophene group in the target compound (electron-rich) contrasts with the methoxy (electron-donating) and chlorophenyl (electron-withdrawing) substituents in analogs 2 and 3. This difference likely impacts redox stability and intermolecular interactions, such as π-π stacking .
NMR and Structural Analysis
- NMR Profiling (): Comparative NMR studies of structurally related compounds (e.g., rapamycin analogs) reveal that substituent-induced chemical shift variations in specific regions (e.g., positions 29–36 and 39–44) correlate with conformational changes. For the target compound, the thiophene group’s electron density may deshield adjacent protons, causing distinct δH shifts in the quinazolinone region .
- Crystallography: SHELXL-based refinements () are standard for resolving complex heterocyclic systems.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a complex organic compound notable for its diverse biological activities. This article explores its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxin moiety linked to a hexahydroquinazoline structure via a sulfanyl acetamide group. Its unique structural configuration contributes to its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O5S |
| Molecular Weight | 422.49 g/mol |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-oxo-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
- Antioxidant Activity : It exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Calcium Channel Modulation : Similar compounds have demonstrated calcium antagonist properties that may influence cardiovascular functions.
Antioxidant Properties
Research indicates that derivatives of benzodioxin structures can effectively inhibit lipid peroxidation. For instance, compounds similar to N-(2,3-dihydro-1,4-benzodioxin) have been found to be significantly more potent than traditional antioxidants like probucol in preventing LDL oxidation .
Antimicrobial Activity
Studies have reported promising antimicrobial effects against various bacterial strains. The compound's structural features allow it to penetrate bacterial membranes and disrupt cellular functions.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound reveal its potential to induce apoptosis in cancer cells. In vitro studies have shown that it can inhibit cell proliferation in several cancer lines.
Case Studies and Research Findings
- Lipid Peroxidation Inhibition : A study evaluated several derivatives of 2-carboxamido-benzodioxin compounds for their ability to inhibit copper-induced LDL oxidation. The most active derivatives showed an inhibition rate significantly higher than standard antioxidants .
- Antimicrobial Screening : In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited broad-spectrum activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Activity : In a study focusing on breast cancer cell lines (MCF7), the compound demonstrated a dose-dependent reduction in cell viability and increased markers for apoptosis .
Q & A
Q. Table 1: Key Synthesis Parameters
| Step | Optimal Conditions | Monitoring Method | Reference |
|---|---|---|---|
| Sulfanyl bond formation | 70°C, 6–8 hrs, N₂ atmosphere | TLC (Rf 0.4) | |
| Cyclization | HCl/EtOH reflux, 12 hrs | TLC (Rf 0.5) | |
| Final purification | Column chromatography (SiO₂, 5% MeOH/DCM) | NMR/MS |
Basic: What analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : Use HRMS (ESI+) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 528.12) .
- X-ray Crystallography : Resolve stereochemistry of the hexahydroquinazoline ring if single crystals are obtainable .
Basic: How do functional groups influence reactivity in downstream modifications?
Methodological Answer:
- Thiophene Methyl Group : Participates in electrophilic substitutions (e.g., nitration, halogenation) for derivatization; monitor regioselectivity using DFT calculations .
- Sulfanyl Linker : Susceptible to oxidation; stabilize with antioxidants (e.g., BHT) during storage .
- Amide Bond : Hydrolyze under strong acidic/basic conditions (e.g., 6M HCl, 100°C, 24 hrs) to generate carboxylic acid intermediates .
Advanced: How can computational modeling guide reaction design for novel derivatives?
Methodological Answer:
- Quantum Chemical Calculations :
- Use Gaussian or ORCA to simulate transition states for sulfanyl-acetamide bond formation, optimizing reaction pathways .
- Predict regioselectivity in thiophene functionalization via Fukui indices .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics to prioritize experimental conditions .
- Machine Learning : Train models on existing benzodioxin-quinazoline datasets to predict yield/selectivity for new analogs .
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Standardized Assays :
- Replicate enzyme inhibition (e.g., kinase assays) under uniform conditions (pH 7.4, 37°C) to minimize variability .
- Use isogenic cell lines to control genetic background effects in cytotoxicity studies .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, PCA) to identify outliers in published IC₅₀ values .
- Structural Validation : Re-characterize disputed batches via NMR and XRD to confirm purity/stereochemistry .
Advanced: How does solvent selection impact reaction efficiency and by-product formation?
Methodological Answer:
- Polar Protic Solvents (e.g., EtOH) : Favor SN2 mechanisms in thiophen-2-ylmethyl group introduction but may hydrolyze amide bonds at high temps .
- Aprotic Solvents (e.g., DMF) : Enhance nucleophilicity of sulfur atoms in sulfanyl linkages but risk forming dimethylamine by-products .
- Solvent Screening : Use a Design of Experiments (DoE) approach (e.g., 2³ factorial design) to test solvent polarity, boiling point, and coordination effects .
Advanced: What methods minimize by-products in multi-step syntheses?
Methodological Answer:
- Intermediate Trapping : Add scavenger resins (e.g., polymer-bound isocyanates) to sequester unreacted reagents .
- Flow Chemistry : Implement continuous-flow systems for precise control of residence time and temperature in cyclization steps .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect by-product formation and adjust conditions dynamically .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Methodological Answer:
- Fragment-Based Design : Synthesize analogs with modified benzodioxin (e.g., chloro-substituted) or thiophene (e.g., fused rings) moieties .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., CF₃ groups) to bioactivity using regression models .
- Crystallographic Studies : Co-crystallize with target proteins (e.g., kinases) to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
